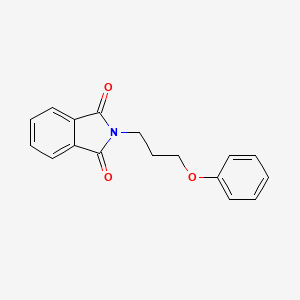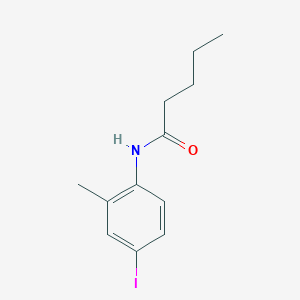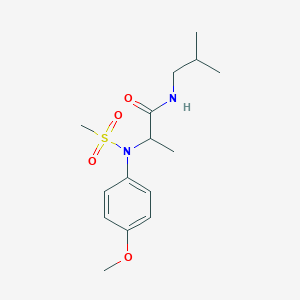![molecular formula C22H23N3O2 B5131614 2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5131614.png)
2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide is a chemical compound that is used in scientific research. It is also known as DMPPA and has the chemical formula C24H26N2O2. This compound is synthesized using specific methods and has various applications in scientific research due to its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
DMPPA acts as an activator of certain enzymes and receptors. It binds to specific sites on these proteins and induces a conformational change that leads to their activation. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) and the AMP-activated protein kinase (AMPK).
Biochemical and Physiological Effects:
DMPPA has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. It also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines. DMPPA has neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMPPA has several advantages for lab experiments. It is a potent and selective activator of specific enzymes and receptors, making it a useful tool compound for investigating their mechanism of action. It has also been shown to have low toxicity and is well-tolerated in animal models. However, DMPPA has some limitations for lab experiments. It is not suitable for in vivo studies due to its poor solubility and bioavailability. It also has a short half-life, which limits its use in long-term studies.
Zukünftige Richtungen
There are several future directions for the use of DMPPA in scientific research. It can be used to investigate the role of specific enzymes and receptors in various diseases, including cancer, inflammation, and neurodegenerative diseases. DMPPA can also be used to develop new drugs that target these enzymes and receptors. Further studies are needed to determine the optimal dosage and administration of DMPPA for various applications. Additionally, new synthesis methods for DMPPA may be developed to improve its solubility and bioavailability.
Synthesemethoden
DMPPA is synthesized using a multi-step process that involves the use of various chemicals and reagents. The first step involves the condensation of 2-amino-3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazine with 2-methylbenzoyl chloride in the presence of a base. This results in the formation of 2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methylbenzoyl)propanamide. The second step involves the reduction of the carbonyl group using a reducing agent to form DMPPA.
Wissenschaftliche Forschungsanwendungen
DMPPA has various applications in scientific research. It is used as a tool compound to investigate the mechanism of action of certain enzymes and receptors. It is also used to study the effects of specific biochemical pathways and signaling pathways. DMPPA has been used in studies related to cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-14-9-10-15(2)18(13-14)20-11-12-21(26)25(24-20)17(4)22(27)23-19-8-6-5-7-16(19)3/h5-13,17H,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJHGLPIOWUHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopropyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5131555.png)
![ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate](/img/structure/B5131571.png)

![1-(3,5-dimethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5131583.png)



![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B5131620.png)
![2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5131630.png)
![(1,3-benzodioxol-4-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5131632.png)

